molecular formula C9H7BrN2O B1375419 4-Bromo-1H-indole-6-carboxamide CAS No. 955978-87-7

4-Bromo-1H-indole-6-carboxamide

Cat. No. B1375419
M. Wt: 239.07 g/mol
InChI Key: XOBUAZLOWILMLM-UHFFFAOYSA-N
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Description

“4-Bromo-1H-indole-6-carboxamide” is a compound that is part of the indole family . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indole-6-carboxamide” consists of an indole ring, which is a fused bicyclic structure containing a benzene ring and a pyrrole ring . The compound has a bromine atom at the 4-position and a carboxamide group at the 6-position of the indole ring .

Scientific Research Applications

Synthesis and Derivatives

  • Novel Indole Derivatives Synthesis : A study by Brennfuehrer et al. (2008) describes the synthesis of novel 4-indolylmaleimides, potentially bioactive compounds, through palladium-catalyzed reactions involving compounds like 3-bromo-1-methyl-4-(2-methyl-3-indolyl)maleimide (Brennfuehrer et al., 2008).

  • Functionalized Indoles Synthesis : Grant et al. (2011) discuss methods for synthesizing 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are important intermediates in medicinal chemistry (Grant et al., 2011).

Antibacterial Applications

  • Antibacterial Activity of Indole Derivatives : Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activity against various bacterial strains, finding some compounds with inhibitory effects (Carrasco et al., 2020).

Antituberculosis Agents

  • Antituberculosis Agents : Kondreddi et al. (2013) identified indole-2-carboxamides as a new class of antituberculosis agents, demonstrating in vitro and in vivo efficacy (Kondreddi et al., 2013).

Chemical Synthesis and Functionalization

  • Synthesis of Indole Derivatives : Sharma et al. (2020) developed a strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its importance in the formation of compounds like Herdmanine D (Sharma et al., 2020).

Photophysical Studies

  • Fluorescent Indole Derivatives : Pereira et al. (2010) synthesized new indole derivatives with high fluorescence quantum yields, indicating their potential as fluorescent probes (Pereira et al., 2010).

Indole in Organic Synthesis

  • Use in Organic Synthesis : Zeng et al. (2020) discussed the role of indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis, particularly in multicomponent reactions and C-H functionalization (Zeng et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-Bromo-1H-indole-6-carboxamide” and other indole derivatives could be potential candidates for the development of new drugs .

properties

IUPAC Name

4-bromo-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBUAZLOWILMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indole-6-carboxamide

Synthesis routes and methods

Procedure details

A solution of 4-bromo-1H-indole-6-carbonitrile (1 g, 4.50 mmol) in methanol (10 mL) was treated with 30% aqueous hydrogen peroxide (2.7 mL, 4.95 mmol) and a 1 M aqueous sodium hydroxide solution (5 mL) then heated at 40° C. for 1 h. The reaction mixture was cooled, treated with water and cooled in an ice-bath. The resulting precipitate was collected by filtration, washed with water and dried in vacuo to obtain 4-bromo-1H-indole-6-carboxylic acid amide (1.05 g, 97%), which was transformed into the title boronic ester by the general method (Scheme 1) (0.80 g, 67%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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